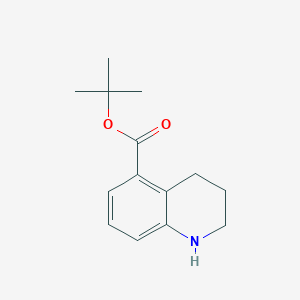

Tert-butyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

Description

Tert-butyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is a bicyclic organic compound featuring a tetrahydroquinoline core modified with a tert-butoxycarbonyl (Boc) group at the 5-position. This structure combines the aromaticity and rigidity of the quinoline system with the steric bulk and protective properties of the Boc group. It is frequently employed as a key intermediate in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioactive molecules targeting E3 ligases .

The compound is synthesized via multi-step reactions, starting from 6-hydroxy-1,2,3,4-tetrahydroquinoline (301), which undergoes chloroacetylation followed by Boc protection using tert-butyl bromoacetate. Subsequent deprotection and coupling with amine linkers yield functionalized conjugates for biological applications . Its structural versatility allows for modifications at the nitrogen atom or the aromatic ring, enabling tailored interactions with protein targets.

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

tert-butyl 1,2,3,4-tetrahydroquinoline-5-carboxylate |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-6-4-8-12-10(11)7-5-9-15-12/h4,6,8,15H,5,7,9H2,1-3H3 |

InChI Key |

XAPBALYBUDGTFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C2CCCNC2=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction is a cornerstone for synthesizing tetrahydroquinoline derivatives. While not directly cited in the provided sources, analogous methods for tetrahydroisoquinolines (e.g., tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate) suggest adaptability. For tetrahydroquinoline-5-carboxylate, a plausible route involves condensing a substituted phenethylamine with a carbonyl source (e.g., formaldehyde) under acidic conditions. For instance, L-phenylalanine treated with formaldehyde and hydrobromic acid (HBr) forms a tetrahydroisoquinoline core via cyclization. Adapting this to tetrahydroquinoline would require an ortho-substituted aniline derivative to direct cyclization to the 5-position.

Key considerations :

- Acid catalysts (HBr, HCl) promote imine formation and subsequent cyclization.

- Substituents on the aromatic ring dictate regioselectivity. For the 5-carboxylate, pre-functionalization of the aniline with a carboxylic acid or ester group is necessary.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Borylation

Recent advances in catalytic coupling are exemplified by the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate. While this intermediate targets isoquinoline systems, the methodology is transferable. A brominated tetrahydroquinoline precursor (e.g., tert-butyl 5-bromo-1,2,3,4-tetrahydroquinoline-carboxylate) can undergo borylation using bis(pinacolato)diboron in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂) and potassium acetate.

- Catalyst: Pd(dppf)Cl₂ (5–10 mol%)

- Base: KOAc (3 equiv)

- Solvent: 1,4-dioxane or DMF

- Temperature: 80–120°C

- Yield: 57–105%

This method enables further functionalization via cross-coupling, though direct carboxylation would require additional steps.

Reductive Amination and Hydrogenation

Quinoline Reduction

Quinoline derivatives can be hydrogenated to tetrahydroquinolines. Starting from quinoline-5-carboxylic acid, catalytic hydrogenation (H₂, Pd/C) in acidic media yields the tetrahydroquinoline core. Subsequent esterification with tert-butanol under Steglich conditions (DCC, DMAP) introduces the tert-butyl group.

Advantages :

- High atom economy.

- Commercially available starting materials.

Challenges :

- Selective reduction without over-hydrogenation.

- Esterification requires anhydrous conditions.

Functional Group Interconversion

Nitrile Hydrolysis and Esterification

A nitrile group at position 5 can be hydrolyzed to a carboxylic acid using strong acids (H₂SO₄) or bases (NaOH), followed by esterification with tert-butanol. For instance, 5-cyano-1,2,3,4-tetrahydroquinoline treated with concentrated HCl yields 5-carboxylic acid, which reacts with tert-butyl chloroformate in the presence of a base (e.g., Et₃N).

Conditions :

- Hydrolysis: 6M HCl, reflux, 12h.

- Esterification: tert-butyl chloroformate, Et₃N, THF, 0°C to RT.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Pictet-Spengler | Cyclization, esterification | 40–60 | Simple reagents | Limited regioselectivity |

| Suzuki-Miyaura | Borylation, cross-coupling | 57–105 | Versatile for further derivatization | Requires palladium catalysts |

| Quinoline Hydrogenation | Hydrogenation, esterification | 50–70 | High purity | Multi-step, harsh conditions |

| Nitrile Hydrolysis | Hydrolysis, esterification | 60–75 | Straightforward | Toxic reagents (e.g., HCN derivatives) |

Mechanistic Insights and Optimization

Role of Protecting Groups

The tert-butyl ester acts as a robust protecting group, stable under acidic and basic conditions. In Pd-catalyzed reactions, its steric bulk minimizes side reactions, ensuring high yields.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, dioxane) enhance reaction rates in cross-couplings, while elevated temperatures (80–120°C) drive borylation to completion. Conversely, cyclization reactions favor protic solvents (HBr/H₂O) at moderate temperatures (50–70°C).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,2,3,4-tetrahydroquinoline-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydroquinoline ring into a quinoline ring.

Reduction: Reduction reactions can further saturate the ring system.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroquinoline scaffold.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized tetrahydroquinolines .

Scientific Research Applications

Tert-butyl 1,2,3,4-tetrahydroquinoline-5-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.

Medicine: Potential pharmaceutical applications include the development of new drugs targeting various diseases.

Industry: It is used in the production of pesticides, antioxidants, photosensitizers, and dyes.

Mechanism of Action

The mechanism of action of tert-butyl 1,2,3,4-tetrahydroquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Research Findings and Trends

- PROTAC Applications : The target compound’s Boc group facilitates reversible binding to E3 ligases, a feature shared with electrophilic fragments like compound 304 () .

- Structure-Activity Relationships (SAR) : Methyl or chloro substituents (e.g., ) enhance metabolic stability but may reduce solubility, necessitating formulation optimization.

- Emerging Analogues: Derivatives with fused heterocycles (e.g., triazolo-pyridines in ) show promise in overcoming pharmacokinetic limitations of simpler tetrahydroquinolines.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 1,2,3,4-tetrahydroquinoline-5-carboxylate, and how are key intermediates characterized?

The synthesis typically involves multi-step organic reactions. A widely used approach includes:

- Cyclization of aniline derivatives : Condensation of substituted anilines with aldehydes to form the tetrahydroquinoline core .

- Esterification : Introduction of the tert-butyl group via reaction with tert-butyl alcohol in the presence of acid catalysts (e.g., H₂SO₄ or BF₃·Et₂O) .

- Purification : Column chromatography or recrystallization to isolate the product. Characterization methods :

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity.

- Mass spectrometry (MS) for molecular weight validation.

- HPLC to assess purity (>95% is typical for research-grade material) .

Q. How does the tert-butyl ester group influence the compound’s stability and reactivity in subsequent reactions?

The tert-butyl ester:

- Enhances stability : Resists hydrolysis under neutral conditions, making it suitable for reactions requiring inert protecting groups .

- Facilitates cleavage : Hydrolyzed under acidic (e.g., HCl/dioxane) or basic (e.g., NaOH/MeOH) conditions to yield carboxylic acids, enabling further functionalization .

- Improves solubility : The bulky tert-butyl group increases lipophilicity, aiding in organic-phase extraction during workup .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns.

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., fluorinated analogs) .

- FT-IR spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and tert-butyl C-H vibrations .

- Thermogravimetric analysis (TGA) : Assesses thermal stability for storage and handling .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) to accelerate cyclization .

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) may enhance reaction rates but require careful temperature control to avoid side reactions .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in cyclization steps .

- In-line monitoring : Use techniques like ReactIR to track intermediate formation and adjust conditions dynamically .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Metabolic profiling : Identify metabolites via LC-MS to assess if in vivo inactivation occurs .

- Dosage adjustments : Account for differences in bioavailability by optimizing administration routes (e.g., intravenous vs. oral) .

- Target engagement assays : Use biophysical methods (e.g., SPR, ITC) to confirm direct binding to proposed biological targets .

Q. How can regioselective functionalization of the tetrahydroquinoline core be achieved to enhance biological activity?

- Directed C-H activation : Use palladium catalysts to introduce substituents at specific positions (e.g., C-5 or C-8) .

- Protecting group strategies : Temporarily block reactive sites (e.g., NH groups) to direct electrophilic substitution .

- Computational modeling : Predict reactive sites using DFT calculations to guide synthetic design .

Q. What are the key structural analogs of this compound, and how do their modifications impact pharmacological properties?

Methodological Guidance

Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?

- Schlenk techniques : Use inert gas (N₂/Ar) purging for moisture-sensitive steps (e.g., Grignard reactions) .

- Stabilizing agents : Add molecular sieves or drying tubes to reaction setups .

- Low-temperature work : Perform reactions at –78°C (dry ice/acetone baths) to suppress side reactions .

Q. What in silico tools are recommended for predicting the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) profile?

Q. How can the compound’s interaction with protein targets be validated experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.